

Technical Guide: Synthesis and Characterization of 6-(Di-Boc-amino)-2-bromopyridine

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Compound of Interest

Compound Name: **6-(Di-Boc-amino)-2-bromopyridine**

Cat. No.: **B1316325**

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **6-(Di-Boc-amino)-2-bromopyridine** (CAS RN: 870703-61-0), a key intermediate in synthetic organic chemistry. The document details a representative synthetic protocol for the di-tert-butoxycarbonylation of 2-amino-6-bromopyridine. While specific experimental characterization data for the final product is not widely available in peer-reviewed literature, this guide presents the known properties of the starting material and a thorough analysis of the expected characterization data for the title compound based on established spectroscopic principles. All quantitative data is summarized in structured tables, and workflows are visualized using diagrams.

Introduction

6-(Di-Boc-amino)-2-bromopyridine, formally known as tert-butyl N-(6-bromo-2-pyridinyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, is a valuable building block in the synthesis of complex nitrogen-containing heterocycles. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the di-Boc protected amino group serves as a stable precursor to a primary amine, which can be revealed under acidic

conditions. This dual functionality makes it an attractive intermediate for the development of novel pharmaceutical and agrochemical agents.

Synthesis of 6-(Di-Boc-amino)-2-bromopyridine

The synthesis of the title compound is achieved through the exhaustive N-acylation of 2-amino-6-bromopyridine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), in an inert aprotic solvent.

Synthetic Workflow

The overall transformation from the starting material to the final product is illustrated below.

Caption: Synthetic workflow for **6-(Di-Boc-amino)-2-bromopyridine**.

Experimental Protocol

Disclaimer: This is a representative protocol based on standard procedures for di-Boc protection. Researchers should perform their own reaction optimizations.

Materials:

- 2-Amino-6-bromopyridine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 4-(Dimethylamino)pyridine (DMAP)
- Anhydrous tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-6-bromopyridine (1.0 eq).
- Dissolve the starting material in anhydrous tetrahydrofuran (THF).
- Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
- Add di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq) portion-wise to the stirred solution at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
- Redissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford **6-(Di-Boc-amino)-2-bromopyridine** as a solid.

Characterization

Physicochemical Properties

The properties of the starting material are well-documented, while the properties for the product are based on vendor information and chemical structure.

Property	2-Amino-6-bromopyridine (Starting Material)	6-(Di-Boc-amino)-2- bromopyridine (Product)
CAS Number	19798-81-3	870703-61-0 [1]
Molecular Formula	C ₅ H ₅ BrN ₂	C ₁₅ H ₂₁ BrN ₂ O ₄ [1]
Molecular Weight	173.01 g/mol	373.24 g/mol [1]
Appearance	Off-white to yellowish solid	White to beige solid
Melting Point	88-91 °C	Data not available

Spectroscopic Data

The following tables summarize the known and expected spectroscopic data for the starting material and the final product.

Table 2: NMR Spectroscopic Data Note: Product NMR data is predicted based on chemical structure and typical values for Boc-protected amines.

Compound	Technique	Expected Chemical Shifts (δ , ppm)
2-Amino-6-bromopyridine	^1H NMR (CDCl_3)	~7.3 (t, 1H, H4), ~6.6 (d, 1H, H5), ~6.4 (d, 1H, H3), ~4.5 (br s, 2H, NH_2)
	^{13}C NMR (CDCl_3)	~158 (C2), ~141 (C6), ~140 (C4), ~115 (C5), ~110 (C3)
6-(Di-Boc-amino)-2-bromopyridine	^1H NMR (CDCl_3)	~7.6-7.8 (t, 1H, Pyridine H4), ~7.2-7.4 (d, 2H, Pyridine H3, H5), 1.4-1.6 (s, 18H, 2 x -C(CH ₃) ₃)
	^{13}C NMR (CDCl_3)	~152 (C=O), ~150-152 (Pyridine C2, C6), ~140-142 (Pyridine C4), ~120-125 (Pyridine C3, C5), ~83-85 (-C(CH ₃) ₃), ~28 (-C(CH ₃) ₃)

Table 3: Mass Spectrometry Data Note: Product data is based on predicted values.

Compound	Ionization Mode	Calculated m/z	Observed Adducts (Predicted m/z)
2-Amino-6-bromopyridine	ESI+	172.9685 [M+H] ⁺	Data not compiled
6-(Di-Boc-amino)-2-bromopyridine	ESI+	373.0757 [M+H] ⁺	[M+H] ⁺ : 373.0758, [M+Na] ⁺ : 395.0577[2]

Table 4: IR Spectroscopy Data Note: Product data is predicted based on characteristic functional group absorbances.

Compound	Functional Group	Expected Absorbance (cm ⁻¹)
2-Amino-6-bromopyridine	N-H stretch	3400-3200 (doublet)
C=C, C=N stretch		1620-1550
6-(Di-Boc-amino)-2-bromopyridine	C=O stretch (Carbamate)	~1725-1750 (strong)
C-N stretch		~1250-1350
C-O stretch		~1150-1170
C=C, C=N stretch (Aromatic)		~1580-1600

Characterization Workflow

The identity and purity of the synthesized **6-(Di-Boc-amino)-2-bromopyridine** should be confirmed through a standard battery of analytical techniques.

Caption: Standard characterization workflow for the final product.

General Characterization Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would be recorded using a spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet of the solid sample.
- Melting Point (MP): The melting point would be determined using a standard melting point apparatus to assess the purity of the synthesized compound.

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